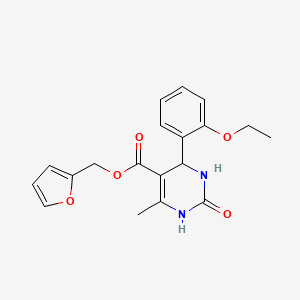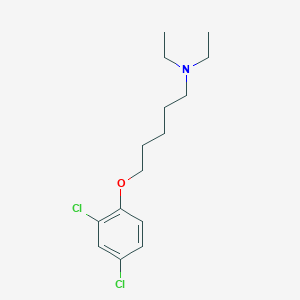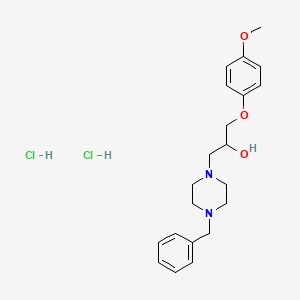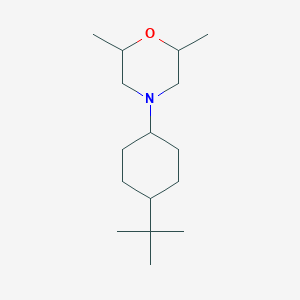
4-(4-tert-butylcyclohexyl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-tert-Butylcyclohexyl)-2,6-dimethylmorpholine is an organic compound characterized by a morpholine ring substituted with a 4-tert-butylcyclohexyl group and two methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylcyclohexyl)-2,6-dimethylmorpholine typically involves the following steps:
Preparation of 4-tert-butylcyclohexanone: This can be achieved by the hydrogenation of 4-tert-butylphenol using a rhodium catalyst in the presence of hydrogen chloride, perchloric acid, or sulfuric acid.
Formation of 4-tert-butylcyclohexanol: The reduction of 4-tert-butylcyclohexanone to 4-tert-butylcyclohexanol can be performed using sodium borohydride or lithium aluminum hydride.
Synthesis of this compound: The final step involves the reaction of 4-tert-butylcyclohexanol with 2,6-dimethylmorpholine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and reduction processes using robust catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-butylcyclohexyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-(4-tert-butylcyclohexyl)-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the production of fragrances, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylcyclohexyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexyl acetate: This compound is structurally similar and used in the fragrance industry.
4-tert-Butylcyclohexanol: Another related compound used in various chemical reactions.
Uniqueness
4-(4-tert-butylcyclohexyl)-2,6-dimethylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. Its applications in diverse fields highlight its versatility and potential for further research and development.
Properties
IUPAC Name |
4-(4-tert-butylcyclohexyl)-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-12-10-17(11-13(2)18-12)15-8-6-14(7-9-15)16(3,4)5/h12-15H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBYPXYTTWMOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCC(CC2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(dimethylamino)propyl]-N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B5066903.png)
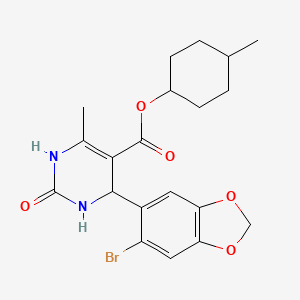
![Morpholin-4-yl-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone](/img/structure/B5066923.png)
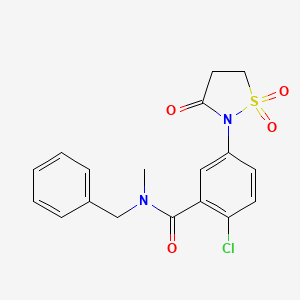
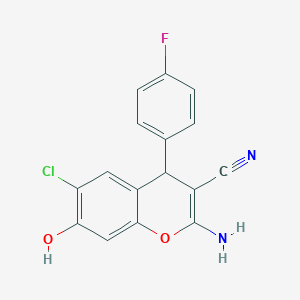
![(5E)-5-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5066940.png)
![1,5-Dimethyl-4-[(2,4,5,6,7-pentachloro-3-oxoinden-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B5066948.png)
![4-nitro-N-[5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5066949.png)
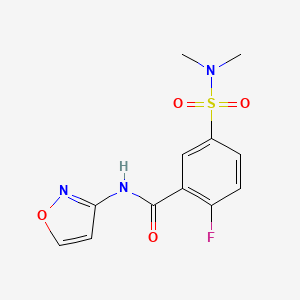
![(4E)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-[(4-methylphenyl)sulfanylmethyl]pyrazol-3-one](/img/structure/B5066964.png)
![1-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5066968.png)
